11-Deoxy Limaprost-d3 is a synthetic derivative of Limaprost, which is a prostaglandin E1 analog. This compound is designed to mimic the effects of natural prostaglandins, which play crucial roles in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation. The "d3" designation indicates that this compound is a deuterated form, meaning that it contains deuterium atoms that replace some hydrogen atoms in the molecular structure, enhancing its stability and metabolic profile.
11-Deoxy Limaprost-d3 is synthesized in laboratories and does not occur naturally. It is primarily used in research settings to study its pharmacological effects and potential therapeutic applications.
The synthesis of 11-Deoxy Limaprost-d3 involves several key steps that typically include:
Technical details on the specific synthetic route can vary based on the laboratory protocols and available reagents.
The molecular structure of 11-Deoxy Limaprost-d3 can be represented by its chemical formula, which is typically derived from its parent compound Limaprost. The deuterated version will have a similar structure but with deuterium atoms incorporated.
11-Deoxy Limaprost-d3 can undergo various chemical reactions typical for prostaglandin analogs, including:
Technical details would require specific reaction conditions such as temperature, solvent choice, and catalysts used.
The mechanism of action for 11-Deoxy Limaprost-d3 involves its interaction with prostaglandin receptors in the body:
Data from studies indicate that the deuterated form may exhibit enhanced pharmacokinetic properties compared to its non-deuterated counterparts.
Relevant data from analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy or HPLC (High Performance Liquid Chromatography) can provide further insights into purity and structural integrity.
11-Deoxy Limaprost-d3 has several scientific uses:
This compound represents a significant area of interest for researchers aiming to develop new therapeutic strategies leveraging the properties of prostaglandins.
11-Deoxy Limaprost-d3 is a deuterated synthetic derivative of limaprost (ONO1206), which itself belongs to the prostaglandin E1 (PGE1) analogue class. Structurally, it retains the core pentacyclic framework and unsaturated side chains characteristic of bioactive prostaglandins but features key modifications: the absence of a hydroxyl group at the C-11 position and replacement of three hydrogen atoms with deuterium at the methyl group (C-20 position of the alkyl chain). Its molecular formula is C₂₂H₃₆O₄ (367.5 g/mol), with the deuterium atoms incorporated at the 20-methyl group, as shown in its isomeric SMILES notation: [2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCCC/C=C/C(=O)O)O
.
Functionally, 11-Deoxy Limaprost-d3 shares core pharmacological actions with PGE1 analogues:
Table 1: Structural Comparison of 11-Deoxy Limaprost-d3 with Related Prostaglandins
Compound | Key Structural Features | Biological Activity |
---|---|---|
11-Deoxy Limaprost-d3 | C-11 dehydroxylation; C-20 methyl-d3 labeling | Vasodilation, antiplatelet, metabolic stability |
Limaprost (PGE1 analogue) | 17α,20-dimethyl-δ² structure | Blood flow enhancement, neuroprotection [2] |
Prostaglandin E1 | Native structure with C-11 hydroxyl group | Vasodilation, unstable in vivo |
16,16-Dimethyl-PGE1 | Dimethyl modification at C-16 | Bronchoconstrictive effects [3] |
The C-11 dehydroxylation reduces susceptibility to enzymatic degradation, while deuterium labeling further stabilizes the molecule against oxidative metabolism [9].
Deuterium (²H), a stable, non-radioactive hydrogen isotope, is strategically incorporated into pharmaceuticals to modify pharmacokinetic profiles without altering primary pharmacology. In 11-Deoxy Limaprost-d3, deuterium substitution at the C-20 methyl group leverages the kinetic isotope effect (KIE), where the stronger C-²H bond (vs. C-H) resists cytochrome P450-mediated oxidation. This results in:
Table 2: Impact of Deuterium Labeling on Analytical and Pharmacological Parameters
Parameter | Non-Deuterated Prostaglandins | 11-Deoxy Limaprost-d3 |
---|---|---|
Metabolic Hotspots | Rapid β-oxidation at alkyl chains | Stabilized C-20 against oxidation |
Plasma Detection Limit | ~10–50 pg/mL (conventional LC-MS/MS) | 0.1 pg/mL (2D-LC-MS/MS) [5] [9] |
Isotopic Distinction | N/A | 3 Da mass shift enables background discrimination |
Deuterium labeling thus transforms 11-Deoxy Limaprost into a tool for elucidating prostaglandin pathways and optimizing drug design [6].
The development of 11-Deoxy Limaprost-d3 emerged from two converging research trajectories:
Research applications highlight its significance:
This deuterated analogue exemplifies rational medicinal chemistry combining isotopic technology and prostaglandin pharmacology to overcome historical research barriers [5].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: